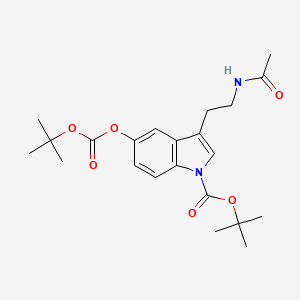
氯乙酸-13C2
描述
2-chloroacetic acid is a stable isotope-labeled compound with the molecular formula Cl13CH213CO2H. It is a derivative of chloroacetic acid, where two carbon atoms are replaced with their 13C isotopes. This compound is widely used in various scientific research applications due to its unique isotopic labeling, which allows for detailed studies in fields such as chemistry, biology, and medicine .
科学研究应用
2-chloroacetic acid is extensively used in scientific research due to its isotopic labeling, which provides valuable insights into various biochemical and chemical processes. Some applications include:
作用机制
Target of Action
Chloroacetic acid-13C2, also known as monochloroacetic acid (MCA), is an organochlorine compound . This enzyme plays a crucial role in the regulation of the pyruvate dehydrogenase complex, which is involved in the conversion of pyruvate to acetyl-CoA, a key step in the citric acid cycle .
Mode of Action
Based on the action of its analogues, it can be inferred that it may interact with its targets, such as enzymes, and inhibit their function . This inhibition could lead to alterations in metabolic pathways, potentially affecting energy production within cells.
Result of Action
Based on the action of its analogues, it can be inferred that it may lead to alterations in energy production within cells due to its potential effect on the citric acid cycle .
生化分析
Biochemical Properties
Chloroacetic acid-13C2 plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, influencing their activity and function. For instance, it can act as a substrate for enzymes involved in the tricarboxylic acid (TCA) cycle, such as citrate synthase. The interaction between chloroacetic acid-13C2 and these enzymes often involves the formation of covalent bonds, leading to modifications in enzyme activity and subsequent metabolic flux .
Cellular Effects
Chloroacetic acid-13C2 has profound effects on cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cell lines, chloroacetic acid-13C2 has been shown to alter the expression of genes involved in metabolic pathways, thereby affecting cell proliferation and survival. Additionally, it can modulate cell signaling pathways by interacting with key signaling molecules, leading to changes in cellular responses .
Molecular Mechanism
The molecular mechanism of chloroacetic acid-13C2 involves its interaction with various biomolecules. It can bind to enzymes, leading to either inhibition or activation of their activity. For instance, chloroacetic acid-13C2 can inhibit the activity of pyruvate dehydrogenase, a key enzyme in cellular respiration, by forming a covalent bond with its active site. This inhibition results in a decrease in the conversion of pyruvate to acetyl-CoA, thereby affecting the TCA cycle and overall cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of chloroacetic acid-13C2 can change over time. The compound is relatively stable, but it can degrade under certain conditions, leading to a decrease in its efficacy. Long-term studies have shown that chloroacetic acid-13C2 can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and alterations in gene expression. These effects are often dependent on the concentration and duration of exposure to the compound .
Dosage Effects in Animal Models
The effects of chloroacetic acid-13C2 vary with different dosages in animal models. At low doses, the compound can modulate metabolic pathways without causing significant toxicity. At high doses, chloroacetic acid-13C2 can induce toxic effects, including liver and kidney damage. These adverse effects are often associated with the accumulation of the compound in these organs, leading to cellular damage and dysfunction .
Metabolic Pathways
Chloroacetic acid-13C2 is involved in several metabolic pathways, including the TCA cycle and glycolysis. It interacts with enzymes such as citrate synthase and pyruvate dehydrogenase, influencing their activity and the overall metabolic flux. The compound can also affect the levels of various metabolites, including citrate and pyruvate, by modulating the activity of key enzymes in these pathways .
Transport and Distribution
Within cells and tissues, chloroacetic acid-13C2 is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and localization within specific cellular compartments. The distribution of chloroacetic acid-13C2 is often influenced by its chemical properties, including its solubility and affinity for specific biomolecules .
Subcellular Localization
Chloroacetic acid-13C2 is localized within specific subcellular compartments, including the mitochondria and cytoplasm. This localization is often mediated by targeting signals and post-translational modifications that direct the compound to specific organelles. The subcellular localization of chloroacetic acid-13C2 can influence its activity and function, including its interactions with enzymes and other biomolecules .
准备方法
Synthetic Routes and Reaction Conditions: 2-chloroacetic acid can be synthesized through the chlorination of acetic acid-13C2. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as phosphorus trichloride (PCl3) or phosphorus pentachloride (PCl5). The reaction is carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with chlorine .
Industrial Production Methods: Industrial production of chloroacetic acid-13C2 follows similar synthetic routes but on a larger scale. The process involves the chlorination of acetic acid-13C2 in large reactors, followed by purification steps to isolate the desired product. The use of advanced technologies and equipment ensures high yield and purity of the compound .
化学反应分析
Types of Reactions: 2-chloroacetic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in chloroacetic acid-13C2 can be replaced by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of glycolic acid, glycine, or thioglycolic acid, respectively.
Esterification: Reaction with alcohols in the presence of acid catalysts forms esters such as methyl chloroacetate.
Amidation: Reaction with ammonia or amines produces amides like chloroacetamide.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH), ammonia (NH3), or thiols under basic conditions.
Esterification: Alcohols (e.g., methanol, ethanol) with sulfuric acid (H2SO4) as a catalyst.
Amidation: Ammonia or primary amines under mild heating.
Major Products:
Glycolic Acid: Formed by hydrolysis of chloroacetic acid-13C2 in basic conditions.
Glycine: Produced by reaction with ammonia.
Thioglycolic Acid: Formed by reaction with thiols.
相似化合物的比较
2-chloroacetic acid can be compared with other similar compounds such as:
Dichloroacetic Acid: Contains two chlorine atoms and is used in similar applications but has different reactivity and toxicity profiles.
Trichloroacetic Acid: Contains three chlorine atoms and is more reactive and toxic compared to chloroacetic acid-13C2.
Bromoacetic Acid-13C2: Similar isotopic labeling but with a bromine atom instead of chlorine, leading to different reactivity and applications.
2-chloroacetic acid stands out due to its specific isotopic labeling, which makes it a valuable tool in research applications requiring precise tracking of carbon atoms.
属性
IUPAC Name |
2-chloroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3ClO2/c3-1-2(4)5/h1H2,(H,4,5)/i1+1,2+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCAUTSVDIKZOP-ZDOIIHCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([13C](=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40746516 | |
| Record name | Chloro(~13~C_2_)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40746516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1839-15-2 | |
| Record name | Acetic-13C2 acid, chloro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1839-15-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloro(~13~C_2_)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40746516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1839-15-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



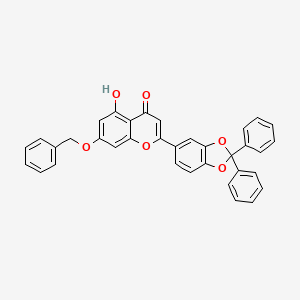
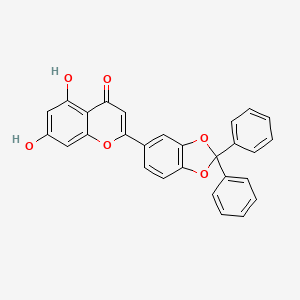
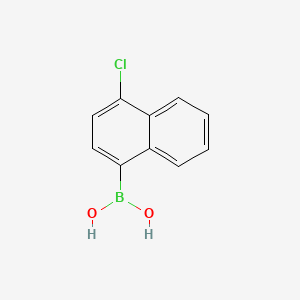
![1H-[1,2,4]Triazolo[3,4-b][1,3,5]triazepine](/img/structure/B589584.png)
![1-[1,1,1,3,3,3-Hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-3-(4-methylphenyl)sulfonylurea](/img/structure/B589586.png)
![6-Azatricyclo[5.2.0.02,5]nonane](/img/structure/B589587.png)
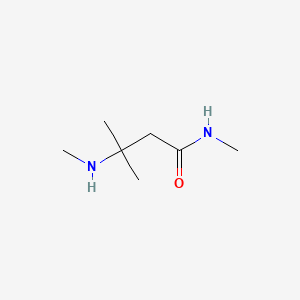
![Ethanone, 1-(tetrahydro-5-hydroxy-3,4-dimethyl-3-furanyl)-, [3R-(3alpha,4beta,5beta)]-](/img/structure/B589593.png)
